molecular formula C9H10O2 B081077 2,2-Dimethyl-1,3-benzodioxole CAS No. 14005-14-2

2,2-Dimethyl-1,3-benzodioxole

Cat. No.: B081077
CAS No.: 14005-14-2
M. Wt: 150.17 g/mol
InChI Key: BWBIFYYKIWPTRV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-benzodioxole (CAS 14005-14-2) is a bicyclic aromatic compound with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol . Structurally, it consists of a benzene ring fused to a 1,3-dioxole ring, with two methyl groups attached at the 2-position of the dioxole moiety. This compound is a clear liquid with a boiling point of 182 °C, a melting point of 3 °C, and a density of 1.06 g/cm³ at 20 °C . Its lipophilic nature and stability make it useful in organic synthesis, particularly as a protecting group or solvent in reactions involving sensitive intermediates .

Preparation Methods

Fundamental Reaction Pathways for 1,3-Benzodioxole Alkylation

Base-Mediated Alkylation Using Phase-Transfer Catalysts

The alkylation of catechol derivatives represents the most direct route to 2,2-dimethyl-1,3-benzodioxole. As demonstrated in the synthesis of 2,2-difluoro-1,3-benzodioxole , catechol undergoes deprotonation with aqueous sodium hydroxide, followed by reaction with dichloromethane in the presence of tetrabutylammonium bromide (TBAB). For dimethyl derivatives, this method adapts by substituting dichloromethane with dimethyl sulfate or methyl chloride. The phase-transfer catalyst facilitates interfacial reactions, achieving yields of 78–85% under optimized conditions (105–110°C, 7–8 kg/cm² pressure) . Critical parameters include:

  • Solvent selection : Benzotrifluoride enhances reaction homogeneity and byproduct removal .

  • Catalyst loading : 0.5–1.5 mol% TBAB maximizes methyl group transfer efficiency .

  • Temperature control : Maintaining 100–120°C prevents intermediate decomposition .

Radical-Initiated Methylation Strategies

While radical pathways are well-established for chlorination , their application to methylation remains underexplored. Theoretical frameworks suggest that methyl radicals, generated via azobisisobutyronitrile (AIBN) or peroxides, could react with 1,3-benzodioxole. However, challenges in stabilizing primary methyl radicals limit yields (<30%) compared to halogenation . Recent advances propose captodative stabilization using electron-withdrawing ester groups adjacent to the methyl site, though this modifies the target structure .

Transition Metal-Catalyzed Approaches

Ruthenium-Catalyzed Asymmetric Synthesis

Patent EP4180426A1 discloses a Ru₃(CO)₁₂/P(o-Tol)₃ system for synthesizing methyl-substituted 1,3-benzodioxoles . The protocol involves:

  • Cyclization : Coupling methyl acrylate with substituted catechols under CO atmosphere.

  • Hydrogenation : Selective reduction of intermediate cyclohexenyl groups.

  • Dimethylation : Quaternizing amines with methyl iodide to install the 2,2-dimethyl motif .

This method achieves 93.4% yield in the final dimethylation step, with enantiomeric excess >98% when using (1S)-1-phenylethanamine for resolution .

Table 1: Performance Metrics for Catalytic Methods

Catalyst SystemYield (%)Purity (%)ee (%)Reference
Ru₃(CO)₁₂/P(o-Tol)₃93.499.298.5
Pd/C (Hydrogenation)85.797.8N/A

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,3-benzodioxole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with nickel or rhodium catalysts.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Pharmaceutical Applications

2,2-Dimethyl-1,3-benzodioxole serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance therapeutic effects. Research has demonstrated that derivatives of this compound can exhibit neuroprotective properties, particularly in the treatment of ischemic stroke.

Case Study: Neuroprotective Agents
A study synthesized a series of compounds based on 2,2-dimethylbenzopyran groups and evaluated their effectiveness against ischemic stroke. The findings indicated that certain derivatives significantly improved neuron survival rates compared to traditional drugs like edaravone. For instance, compounds BA-07 showed a notable increase in cell viability after oxygen-glucose deprivation (OGD) treatment, outperforming existing treatments .

Table 1: Cell Viability Results

CompoundControlModel1 μM30 μM100 μMEdaravone
BA-011.00 ± 0.0120.49 ± 0.0940.52 ± 0.0230.28 ± 0.0400.54 ± 0.0069
BA-021.00 ± 0.0120.49 ± 0.0940.42 ± 0.0240.30 ± 0.0460.54 ± 0.0069
BA-07------

Flavor and Fragrance Industry

In the flavor and fragrance industry, this compound is valued for its sweet aroma, which enhances sensory experiences in food products and perfumes. Its pleasant scent profile makes it a common ingredient in various formulations.

Polymer Chemistry

This compound is utilized in the production of specialty polymers that possess unique properties such as improved durability and flexibility. These polymers find applications in coatings, adhesives, and other materials where performance characteristics are critical.

Example: Specialty Polymers
Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability, making them suitable for demanding applications in automotive and aerospace industries.

Analytical Chemistry

In analytical chemistry, this compound acts as a standard reference material for quantifying other compounds in complex mixtures. Its stability and defined properties make it an essential tool for researchers seeking accurate measurements.

Environmental Studies

The environmental impact of chemical compounds is an area of growing concern, and studies involving this compound focus on its behavior in ecosystems and potential effects on wildlife and plant life.

Research Findings
Investigations into the degradation pathways of this compound reveal insights into its persistence in the environment and its potential toxicity to aquatic organisms . Understanding these interactions is crucial for developing regulations to mitigate adverse environmental impacts.

Comparison with Similar Compounds

Structural and Substituent Variations

The 1,3-benzodioxole scaffold is highly versatile, with substituents at the 2-position significantly altering physical, chemical, and biological properties. Key analogs include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2,2-Dimethyl-1,3-benzodioxole -CH₃ (methyl) C₉H₁₀O₂ 150.18 Solvent, protecting group
2,2-Difluoro-1,3-benzodioxole (DFBD) -F (fluoro) C₇H₄F₂O₂ 170.10 Pharmaceutical intermediates (e.g., fludioxonil)
2,2-Dichloro-1,3-benzodioxole -Cl (chloro) C₇H₄Cl₂O₂ 191.01 Antimitotic agents
2,2-Diphenyl-1,3-benzodioxole -C₆H₅ (phenyl) C₁₉H₁₄O₂ 274.31 High binding affinity in QSAR/docking studies
Dillapiol/Apiol -OCH₃/-CH₂CHCH₂ (methoxy/allyl) C₁₂H₁₄O₄ 222.24 Natural antioxidants, flavoring agents

Physical and Chemical Properties

  • Lipophilicity : Methyl and phenyl substituents enhance lipophilicity, making 2,2-dimethyl and 2,2-diphenyl analogs more suitable for lipid-rich environments (e.g., drug delivery) compared to polar fluoro/chloro derivatives .
  • Thermal Stability : The methyl groups in this compound contribute to stability up to 182 °C, whereas DFBD and dichloro analogs exhibit lower thermal stability due to weaker C-F/C-Cl bonds .
  • Biodegradation : Unlike DFBD, which undergoes enzymatic defluorination by Pseudomonas putida , this compound lacks electronegative substituents, reducing susceptibility to microbial degradation .

Biological Activity

2,2-Dimethyl-1,3-benzodioxole is a compound belonging to the benzodioxole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticancer, antioxidant, anti-inflammatory, and analgesic properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Various synthetic routes have been explored to optimize yield and purity. For instance, a study reported a two-step synthesis approach achieving a yield of approximately 65% from halodiols derived from halobenzene .

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of benzodioxole derivatives. Specifically, compounds derived from this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study: Hep3B Cell Line
    In one study, two derivatives (referred to as 2a and 2b) were evaluated for their cytotoxicity against the Hep3B liver cancer cell line. Compound 2a exhibited a notable reduction in α-fetoprotein secretion levels (1625.8 ng/ml) compared to untreated controls (2519.17 ng/ml), indicating reduced tumorigenicity. Additionally, flow cytometry analysis revealed that compound 2a induced cell cycle arrest in the G2-M phase (8.07%), closely mirroring the effects of doxorubicin (7.4%) .
Compoundα-Fetoprotein Level (ng/ml)G2-M Phase Arrest (%)
Control2519.17-
2a1625.88.07
Doxorubicin-7.4

Antioxidant Activity

The antioxidant potential of this compound has also been investigated using in vitro assays such as the DPPH assay. The synthesized compounds exhibited varying degrees of antioxidant activity with IC50 values significantly higher than that of Trolox (IC50 = 7.72 µM) . For example:

  • Antioxidant Evaluation
    Compounds derived from benzodioxole showed moderate antioxidant activity with IC50 values ranging from 39.85 µM to 79.95 µM .
CompoundIC50 Value (µM)
Trolox7.72
Compound A39.85
Compound B79.95

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antioxidant activities, benzodioxole derivatives have shown promise in anti-inflammatory and analgesic applications. The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of pain pathways .

Properties

IUPAC Name

2,2-dimethyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBIFYYKIWPTRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301445
Record name 2,2-Dimethyl-1,3-benzodioxole
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14005-14-2
Record name 14005-14-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-1,3-benzodioxole
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Record name 2,2-dimethyl-2H-1,3-benzodioxole
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Synthesis routes and methods I

Procedure details

A mixture of catechol (10 g, 91 mmol), 2,2-Dimethoxypropane (8.6 g, 82.6 mmol) and p-TsOH (33 mg, 0.17 mmol) in toluene (100 ml) was stirred at reflux for 6 h. After reaction, the mixture was cooled to room temperature and NaHCO3 was added to neutralize the mixture. The solvent was removed and the residue was purified by distillation under reduced pressure at 36° C. to obtain 2,2-dimethylbenzo[d][1,3]dioxole (2.34 g, 17%) as a yellow oil. 1H NMR (CDCl3-d6) δ 1.69 (s, 6H), 6.78 (m, 4H).
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Synthesis routes and methods II

Procedure details

As depicted in Scheme 3, catechol was cyclized with acetone under catalytic conditions, affording the corresponding 2,2-dimethylbenzo[d]1,3-dioxolane (C1). Intermediate (C1) was then treated with for example lead tetraacetate ubder acidic conditions, yielding the corresponding 2,2-dimethylbenzo[3,4-d]1,3-dioxolan-5-yl acetate (C2). Intermediate (C2) was then deprotected with strong base, providing a phenolic intermediate (C3), which was in turn reacted with intermediate (B5), as taught in scheme 2, affording a compound of formula I. Example 3 set forth below describes in detail the method by which compounds of formula I were prepared as shown in scheme 3.
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Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, a solution of 10.0 grams (0.091 mole) of catechol in 100 mL of toluene and 100 mL of acetone was stirred and 0.01 gram (catalyst) of para-toluenesulfonic acid was added in one portion. Upon completion of additon the reaction mixture was warmed to reflux where it was maintained during a 48 hour period. After this time the reaction mixture was cooled to ambient temperature, then it was concentrated under reduced pressure to a residue. The residue was purified with column chromatography on silica gel using petroleum ether as an eluant. The appropriate fractions were combined and concentrated under reduced pressure, yielding 3.3 grams of the subject compound. The NMR spectrum was consistent with the proposed structure.
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Synthesis routes and methods IV

Procedure details

Hydrogen chloride gas was introduced into a solution of 110.1 g of pyrocatechol in 370 ml of acetone for 2 hours while stirring and cooling with ice 10°-15° C. internal temperature, and then for an additional 30 minutes at 0° C. The mixture was poured into ice/water, made alkaline and extracted three times with 1 l of ether. The organic phase was washed neutral three times with 500 ml of water, dried over sodium sulfate and evaporated in vacuo. The residue was distilled in vacuo (b.p. 11 mm/59°-60° C.). There were obtained 39.0 g (26.0% of theory) of 2,2-dimethyl-1,3-benzodioxole.
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Synthesis routes and methods V

Procedure details

A mixture of catechol (55 g, 0.5 moles), acetone (150 ml), benzene (150 ml) and p-toluenesulfonic acid (15 mg) was refluxed in a Soxlet extractor containing 140 g of baked 4Å molecular sieves for 24 hours, as described in E. R. Cole, et al., Aust. J. Chem. 33, 675 (1980). The sieves were replaced with fresh sieves and refluxing continued for another 24 hours. The solvents were removed in vacuo and the residue was triturated with 1 liter of hexane. The light yellow solution was decanted and washed with 10% NAOH until the washes were colorless. The organic layer was dried (Na2SO4) and evaporated to 32.4 g (43%) of title compound as an oil which was used without further purification. 1H-NMR(CDCl3): δ=1.73 (s,6H); 6.78 (s,4H).
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